Narasin Narasin Narasin is a diterpene glycoside.
Narasin is an agent with coccidiostatic and antibacterial properties.
See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 55134-13-9
VCID: VC0536695
InChI: InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
SMILES: CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Molecular Formula: C43H72O11
Molecular Weight: 765.0 g/mol

Narasin

CAS No.: 55134-13-9

Cat. No.: VC0536695

Molecular Formula: C43H72O11

Molecular Weight: 765.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Narasin - 55134-13-9

CAS No. 55134-13-9
Molecular Formula C43H72O11
Molecular Weight 765.0 g/mol
IUPAC Name 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid
Standard InChI InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
Standard InChI Key VHKXXVVRRDYCIK-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Canonical SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Appearance Solid powder
Melting Point 198 - 200 °C

Chemical Identity and Physicochemical Properties

Narasin (CAS 55134-13-9) is structurally characterized as a methylated derivative of salinomycin, with the molecular formula C43H72O11C_{43}H_{72}O_{11} and a molecular weight of 765.03 g/mol . Its sodium salt form (CAS 58331-17-2) increases solubility in polar solvents, adopting the formula C43H71O11NaC_{43}H_{71}O_{11}Na (MW 789.04 g/mol) .

Table 1: Comparative Physicochemical Profiles

PropertyNarasin BaseNarasin Sodium Salt
Molecular FormulaC43H72O11C_{43}H_{72}O_{11}C43H71O11NaC_{43}H_{71}O_{11}Na
Solubility12.5 mg/mL in DMSO Soluble in DMSO
Storage Conditions-80°C (6 months) -20°C
Biological Half-Life12–24 hrs (poultry) N/A

The molecule's ionophoric capability stems from its cyclic ether structure, enabling selective cation binding (K⁺ > Na⁺) through oxygen-rich coordination sites . This property underlies its antimicrobial and metabolic effects.

Mechanism of Action: Ionophoric Disruption and Beyond

Narasin operates through three primary mechanisms:

  • Cation Transport Interference: Forms lipid-soluble complexes with monovalent cations, disrupting electrochemical gradients across microbial membranes . This collapse inhibits ATP synthesis in Eimeria spp. sporozoites and trophozoites .

  • Metabolic Reprogramming: In ruminants, shifts volatile fatty acid production toward propionate (18–23% increase), enhancing metabolic efficiency .

  • Oncogenic Pathway Modulation: At 3.2 μM, inhibits NF-κB signaling via IκBα phosphorylation blockade, sensitizing tumor cells to TRAIL-induced apoptosis .

Table 2: Antimicrobial Spectrum

OrganismMIC Range (μg/mL)Source
Clostridium perfringens0.25–1.0Poultry intestinal isolates
Eimeria tenella0.12–0.5Oocyst viability assays
Staphylococcus aureus2.0–8.0Broiler challenge models

Notably, Gram-negative bacteria exhibit intrinsic resistance due to outer membrane impermeability .

Veterinary Applications: Optimizing Animal Production

Poultry Health Management

Approved at 60–80 mg/kg feed , narasin demonstrates dual activity against coccidiosis (90–95% oocyst reduction ) and necrotic enteritis. Field trials show:

  • 14% improvement in feed conversion ratio (FCR) vs. non-medicated controls

  • 37% reduction in C. perfringens ileal colonization

Swine Production Enhancements

In finishing pigs (23–135 kg), 15 mg/kg dietary narasin:

  • Increased final body weight by 4.2% (128 vs. 123 kg)

  • Enhanced average daily gain (ADG) by 6.7% (0.89 vs. 0.83 kg/d)

Ruminant Metabolism Modulation

Beef cattle receiving 13–20 mg/kg DM narasin exhibited:

  • 19% increase in propionate molar proportion (28.4 vs. 23.8 mol/100 mol )

  • 8.5% improvement in feed efficiency during adaptation periods

Pharmacokinetic Profile and Residue Dynamics

Tissue distribution studies in broilers reveal rapid clearance:

  • Muscle: 12.3 μg/kg at 0-day withdrawal → undetectable by day 3

  • Liver: 45.7 μg/kg initially, <LOQ (5 μg/kg) after 5 days

Table 3: Excretion Pathways Across Species

SpeciesUrinary ExcretionFecal ExcretionMajor Metabolites
Rat6–8%92–94%Tri-/di-hydroxy narasin isomers
Pig3–5%95–97%Oxidized derivatives
Hen7%93%Unchanged parent compound

Hepatic cytochrome P450 enzymes mediate oxidative metabolism, producing polar metabolites eliminated via bile .

Emerging Oncological Applications

Recent findings position narasin as a multimodal anticancer agent:

  • Breast Cancer: 10 μM dose inhibits TGF-β/SMAD3 and IL-6/STAT3 pathways, reducing MDA-MB-231 cell invasion by 73%

  • Glioma Models: Synergizes with TRAIL (50 ng/mL), increasing apoptosis from 12% (monotherapy) to 68%

  • Eryptosis Induction: 2.5 μM triggers phosphatidylserine externalization in erythrocytes, suggesting antimalarial potential

Mechanistic Crosswalk:

NarasinCa2+ influxER stressCHOP activationDR5 upregulationTRAIL sensitization\text{Narasin} \rightarrow \text{Ca}^{2+} \text{ influx} \rightarrow \text{ER stress} \rightarrow \text{CHOP activation} \rightarrow \text{DR5 upregulation} \rightarrow \text{TRAIL sensitization}

Future Research Directions

  • Drug Delivery Innovations: Nanoparticle encapsulation to enhance tumor targeting while reducing myocyte uptake

  • Antimicrobial Stewardship: Evaluating resistance trends in Enterococcus spp. from medicated flocks

  • Metabolic Disease Applications: Exploring PPARγ modulation in obesity models (preliminary IC₅₀ = 0.8 μM)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :